molecular formula C15H18BNO5S B580876 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid CAS No. 1218790-60-3

2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid

Cat. No. B580876
CAS RN: 1218790-60-3
M. Wt: 335.181
InChI Key: JMOGLIMEOYXBIL-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group. They are known for their stability and mild Lewis acidity, which makes them important in organic synthesis .


Synthesis Analysis

There are numerous methods to synthesize phenylboronic acids. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .


Molecular Structure Analysis

The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital. The compound is planar with a minor bend around the C-B bond .


Chemical Reactions Analysis

Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and other organic synthesis reactions .


Physical And Chemical Properties Analysis

Phenylboronic acid is a white to yellow powder that is soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

I have conducted a search for the scientific research applications of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid , but it appears that there is limited information available on this specific compound in the public domain. The search results mostly pertain to related compounds such as phenylboronic acid and 4-methoxyphenylboronic acid, which are used in various organic synthesis reactions like Suzuki-Miyaura cross-coupling and palladium-catalyzed arylation .

Mechanism of Action

The exact mechanism of action would depend on the specific reaction in which the boronic acid is involved. In Suzuki-Miyaura cross-coupling reactions, for example, the boronic acid reacts with a halide or pseudohalide to form a new carbon-carbon bond .

Safety and Hazards

Phenylboronic acid is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed .

Future Directions

The future directions of research involving boronic acids are vast, given their importance in organic synthesis. They are used in the preparation of various catalysts, polymers, and other organic compounds .

properties

IUPAC Name

[2-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO5S/c1-17(11-12-7-9-13(22-2)10-8-12)23(20,21)15-6-4-3-5-14(15)16(18)19/h3-10,18-19H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOGLIMEOYXBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N(C)CC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681608
Record name (2-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid

CAS RN

1218790-60-3
Record name B-[2-[[[(4-Methoxyphenyl)methyl]methylamino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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